molecular formula C15H16N2O B14459671 1,2,5,6,7,8-Hexahydro-4H-3,7-methanoazonino[5,4-b]indol-4-one CAS No. 73554-56-0

1,2,5,6,7,8-Hexahydro-4H-3,7-methanoazonino[5,4-b]indol-4-one

Cat. No.: B14459671
CAS No.: 73554-56-0
M. Wt: 240.30 g/mol
InChI Key: UPWZXBQIILYFTJ-UHFFFAOYSA-N
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Description

1,2,5,6,7,8-Hexahydro-4H-3,7-methanoazonino[5,4-b]indol-4-one is a complex organic compound with a unique structure that includes multiple fused rings

Preparation Methods

The synthesis of 1,2,5,6,7,8-Hexahydro-4H-3,7-methanoazonino[5,4-b]indol-4-one typically involves multiple steps, including cyclization and functional group transformations. The specific synthetic routes and reaction conditions can vary, but they often involve the use of catalysts and specific reagents to achieve the desired structure. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,2,5,6,7,8-Hexahydro-4H-3,7-methanoazonino[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,2,5,6,7,8-Hexahydro-4H-3,7-methanoazonino[5,4-b]indol-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,2,5,6,7,8-Hexahydro-4H-3,7-methanoazonino[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but they often include enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

1,2,5,6,7,8-Hexahydro-4H-3,7-methanoazonino[5,4-b]indol-4-one can be compared with other similar compounds, such as:

    1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one: This compound has a similar structure but different functional groups, leading to different chemical and biological properties.

    1,5,6,7-Tetrahydro-4H-indol-4-one: This compound has a simpler structure and different reactivity

Properties

CAS No.

73554-56-0

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

3,13-diazatetracyclo[11.3.1.02,10.04,9]heptadeca-2(10),4,6,8-tetraen-14-one

InChI

InChI=1S/C15H16N2O/c18-14-6-5-10-9-17(14)8-7-12-11-3-1-2-4-13(11)16-15(10)12/h1-4,10,16H,5-9H2

InChI Key

UPWZXBQIILYFTJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N2CCC3=C(C1C2)NC4=CC=CC=C34

Origin of Product

United States

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